An In-depth Technical Guide to Tetrahydrofuran-3-yl 4-methylbenzenesulfonate: A Key Intermediate in Modern Drug Development
An In-depth Technical Guide to Tetrahydrofuran-3-yl 4-methylbenzenesulfonate: A Key Intermediate in Modern Drug Development
A Note on the Target Compound: Initial searches for "Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate" did not yield specific data, suggesting it is not a commonly synthesized or commercially available compound. However, a structurally analogous compound, Tetrahydrofuran-3-yl 4-methylbenzenesulfonate , is a well-documented and critical intermediate in the pharmaceutical industry. This guide will focus on this oxygen-containing analogue, which is of significant interest to researchers and drug development professionals.
Introduction and Strategic Importance
Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, particularly its chiral isomers, has emerged as a pivotal building block in the synthesis of complex pharmaceutical agents. Its structure combines a stable tetrahydrofuran (THF) ring with a tosylate group, an excellent leaving group in nucleophilic substitution reactions. This combination makes it an ideal precursor for introducing the chiral tetrahydrofuranyl moiety into a target molecule.
The most prominent application of this compound is in the synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1][2][3] As such, understanding the properties and handling of its key intermediates is paramount for chemists and process developers in the pharmaceutical sector. This guide provides a comprehensive overview of the physical, chemical, and safety properties of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, with a focus on its (R)-enantiomer, which is crucial for the synthesis of Empagliflozin.[1][2][4]
Physicochemical and Spectroscopic Properties
The precise characterization of a pharmaceutical intermediate is fundamental to ensuring the quality and consistency of the final active pharmaceutical ingredient (API). Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is typically a white to light yellow crystalline solid or powder at room temperature.[5]
Key Physicochemical Identifiers and Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₄S | [1][2][4][6][7][8][9] |
| Molecular Weight | 242.29 g/mol | [1][2][4][6][7][8][9] |
| CAS Number | 219823-47-9 ((3R)-isomer) | [1][2][3][4][5][10][11] |
| 112052-11-6 ((3S)-isomer) | [6][12] | |
| Appearance | White to light yellow powder or crystal | [5] |
| Melting Point | 38.0 to 42.0 °C ((R)-isomer) | [5] |
| Purity | Typically >98.0% (HPLC) | [1][5] |
| Storage Temperature | Refrigerated (0-10°C), under inert gas | [3][5][11] |
Spectroscopic Data
Spectroscopic analysis is critical for structure confirmation. For (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, the expected spectroscopic signatures are:
-
NMR Spectroscopy: The structure can be confirmed by Nuclear Magnetic Resonance (NMR).[5]
-
SMILES Code: Cc1ccc(cc1)S(=O)(=O)O[C@@H]2CCOC2 ((R)-isomer)[1]
-
InChI Key: WWCNXHYRAKUQDB-SNVBAGLBSA-N ((R)-isomer)[13]
Synthesis and Reaction Mechanism
The synthesis of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a standard organic transformation that involves the tosylation of a secondary alcohol. The causality behind this choice is the conversion of the hydroxyl group, a poor leaving group, into a tosylate, which is an excellent leaving group, thereby activating the 3-position of the tetrahydrofuran ring for subsequent nucleophilic attack.
General Synthesis Workflow
The process involves the reaction of the corresponding enantiomer of 3-hydroxytetrahydrofuran with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[14]
Caption: Synthesis workflow for (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.
Detailed Experimental Protocol
The following protocol is a synthesized example based on established chemical principles for tosylation reactions.[14]
Objective: To synthesize (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.
Materials:
-
(R)-3-Hydroxytetrahydrofuran
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)[14]
-
Toluene or Tetrahydrofuran (THF)[14]
-
Dilute Hydrochloric Acid (HCl)
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Aqueous Sodium Chloride (NaCl) solution (brine)
-
n-Heptane (for washing/crystallization)
Procedure:
-
Setup: Equip a clean, dry reaction vessel with a mechanical stirrer, thermometer, and a nitrogen inlet for an inert atmosphere.
-
Charging Reactants: Charge the vessel with (R)-3-hydroxytetrahydrofuran and the chosen solvent (e.g., toluene). Begin stirring.
-
Base Addition: Add the inorganic base (e.g., potassium hydroxide) to the mixture.[14]
-
Tosyl Chloride Addition: Cool the reaction mixture to a controlled temperature (typically 0-10°C). Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the temperature does not exceed the set limit. The base neutralizes the HCl byproduct, driving the reaction to completion.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature until completion. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).
-
Quenching & Workup: Once the reaction is complete, carefully quench the mixture with water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with dilute HCl, aqueous NaHCO₃, and finally with brine to remove any unreacted base, TsCl, and salts.[14]
-
Isolation: Concentrate the organic layer under reduced pressure at a temperature below 40°C to yield the crude product, often as an oil.[14]
-
Purification: The crude product can be purified by crystallization or filtration. Wash the resulting solid with a non-polar solvent like n-heptane and dry under a vacuum to yield the final high-purity product.[14]
This self-validating system relies on the distinct physical properties of the product versus the starting materials and byproducts, allowing for effective purification through extraction and crystallization.
Applications in Drug Development
The primary utility of this compound lies in its role as a key intermediate for synthesizing molecules containing a chiral tetrahydrofuranyl group.
Case Study: Synthesis of Empagliflozin
(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a critical starting material for Empagliflozin.[1][2][4] In this synthesis, the tosylate group is displaced by a phenolic nucleophile in a classic Sₙ2 reaction, forming a crucial ether linkage present in the final API.
Caption: Role in the Sₙ2 synthesis of an Empagliflozin precursor.
This specific application has been cited in medicinal chemistry literature as part of the development of novel cancer therapies as well, highlighting the versatility of the chiral tetrahydrofuran-3-yl group in bioactive compounds.[5]
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Hazard Identification and Precautionary Measures
According to safety data sheets, Tetrahydrofuran-3-yl 4-methylbenzenesulfonate presents several hazards:
-
Skin Irritation (H315): Causes skin irritation.[5]
-
Eye Irritation (H319): Causes serious eye irritation.[5]
-
Acute Oral Toxicity (H302): Harmful if swallowed.[7]
-
Respiratory Irritation (H335): May cause respiratory irritation.[7]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[10]
-
Personal Protective Equipment:
-
Safe Handling Practices: Wash hands thoroughly after handling.[5][10] Do not eat, drink, or smoke when using this product.[10][15] Take precautionary measures against static discharge.[16]
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry and well-ventilated place.[16]
-
Temperature: Recommended storage is refrigerated (0-10°C).[5]
-
Atmosphere: Store under an inert gas to prevent degradation from moisture, as the compound is moisture and heat-sensitive.[5]
Conclusion
Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is more than just a chemical compound; it is an enabling tool for modern pharmaceutical synthesis. Its well-defined physical and chemical properties, coupled with a straightforward synthesis, make it a reliable and essential building block. For researchers and professionals in drug development, a thorough understanding of its characteristics, handling requirements, and reactive potential is fundamental to leveraging its power in creating next-generation therapeutics.
References
-
PubChem. (n.d.). Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. CID 13837325. Retrieved from [Link]
-
PubChem. (n.d.). Tetrahydrofuran-3-YL 4-methylbenzenesulfonate, (3R)-. CID 11149197. Retrieved from [Link]
- Google Patents. (n.d.). Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 Methylbenzenesulfonate.
-
PubChem. (n.d.). (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate. CID 13837326. Retrieved from [Link]
-
Lotusfeet Pharma. (n.d.). (3R)-Tetrahydro-3-furanyl-4-methylbenzenesulphonate. Retrieved from [Link]
-
PharmaCompass. (n.d.). (3R)-oxolan-3-yl4-methylbenzene-1-sulfonate. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). TETRAHYDROFURAN-3-YL 4-METHYLBENZENESULFONATE, (3S)-. Retrieved from [Link]
-
PharmaCompass. (n.d.). CAS 219823-47-9. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (3R)-Tetrahydro-3-furanyl-4-methylbenzenesulphonate. Retrieved from [Link]
Sources
- 1. (3R)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate [lgcstandards.com]
- 2. lotusfeetpharma.com [lotusfeetpharma.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (3R)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate - SRIRAMCHEM [sriramchem.com]
- 5. (R)-Tetrahydrofuran-3-yl 4-Methylbenzenesulfonate | 219823-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetrahydrofuran-3-YL 4-methylbenzenesulfonate, (3R)- | C11H14O4S | CID 11149197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. CAS 219823-47-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. 219823-47-9|(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]
- 12. (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | C11H14O4S | CID 13837326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (3R)-oxolan-3-yl4-methylbenzene-1-sulfonate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 [quickcompany.in]
- 15. fishersci.com [fishersci.com]
- 16. merckmillipore.com [merckmillipore.com]
